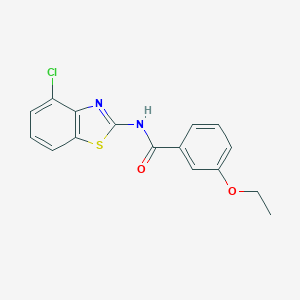![molecular formula C14H18N6O2S B244540 N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)
N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play an important role in the immune system. TAK-659 has been extensively studied for its potential use in treating various diseases, including cancer and autoimmune disorders.
作用機序
N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide selectively inhibits the activity of BTK, a key enzyme involved in the signaling pathway of B cells. BTK plays a critical role in the development and activation of B cells, which produce antibodies that help the body fight infections. Inhibition of BTK by N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide leads to the suppression of B cell activity, which can be beneficial in treating diseases where B cells play a pathogenic role, such as autoimmune disorders and B cell malignancies.
Biochemical and Physiological Effects:
N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide has been shown to inhibit the growth of cancer cells and suppress the activity of B cells in autoimmune disorders. N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
実験室実験の利点と制限
The main advantage of using N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide in lab experiments is its selectivity and potency against BTK. This allows for specific inhibition of B cell activity, which can be useful in studying the role of B cells in different diseases. However, the use of N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide in lab experiments is limited by its cost and availability, as well as the need for specialized equipment and expertise to conduct the experiments.
将来の方向性
There are several future directions for the research and development of N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide. One direction is the evaluation of N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide in combination with other drugs for the treatment of cancer and autoimmune disorders. Another direction is the development of more potent and selective BTK inhibitors, which may have improved efficacy and safety profiles. Additionally, the role of BTK in other diseases, such as neurodegenerative disorders and infectious diseases, could be explored using N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide and other BTK inhibitors.
合成法
The synthesis of N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 4-bromo-2-propoxybenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-ethyl-5-amino-1H-tetrazole and thiourea to give the desired product, N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide. The synthesis has been reported in several publications, including a patent by Takeda Pharmaceutical Company Limited.
科学的研究の応用
N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide has been extensively studied for its potential use in treating various diseases, including cancer and autoimmune disorders. In preclinical studies, N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide has shown promising results in inhibiting the growth of cancer cells and suppressing the activity of B cells in autoimmune disorders. Several clinical trials are currently underway to evaluate the safety and efficacy of N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide in patients with different types of cancer and autoimmune disorders.
特性
分子式 |
C14H18N6O2S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
N-[(2-ethyltetrazol-5-yl)carbamothioyl]-4-propoxybenzamide |
InChI |
InChI=1S/C14H18N6O2S/c1-3-9-22-11-7-5-10(6-8-11)12(21)15-14(23)16-13-17-19-20(4-2)18-13/h5-8H,3-4,9H2,1-2H3,(H2,15,16,18,21,23) |
InChIキー |
ZSKFUSJEYQQQKQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NN(N=N2)CC |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NN(N=N2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B244458.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244459.png)
![N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244460.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244462.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244463.png)
![N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244465.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244469.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)
![3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)

![4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244479.png)